![molecular formula C24H21NO3 B349179 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one CAS No. 853894-37-8](/img/structure/B349179.png)
7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound with a unique structure that combines elements of isochromene and benzoxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the isochromene and benzoxazine rings. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Methyl-2-(4-methylphenyl)-5-oxoimidazo[1,2-a]pyrimidin-8(5H)-yl acetic acid: This compound shares structural similarities but differs in its functional groups and biological activity.
4H-3,1-Benzothiazin-4-ones: These compounds have a similar core structure but contain sulfur atoms, which can alter their chemical and biological properties.
Uniqueness
7-methyl-10-(4-methylbenzyl)-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is unique due to its specific combination of isochromene and benzoxazine rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
853894-37-8 |
---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4g/mol |
IUPAC Name |
7-methyl-10-[(4-methylphenyl)methyl]-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H21NO3/c1-15-7-9-17(10-8-15)12-25-13-18-11-21-19-5-3-4-6-20(19)24(26)28-23(21)16(2)22(18)27-14-25/h3-11H,12-14H2,1-2H3 |
InChI Key |
JJBIIZSHLUKWCR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.